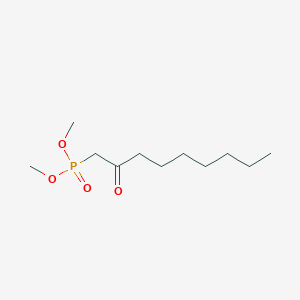

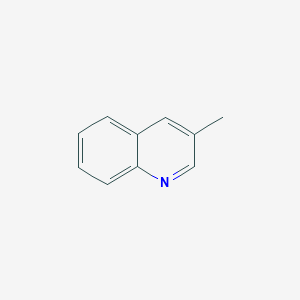

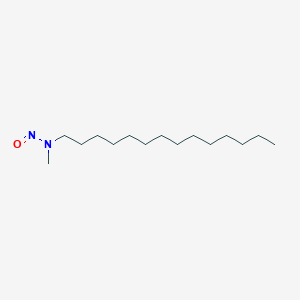

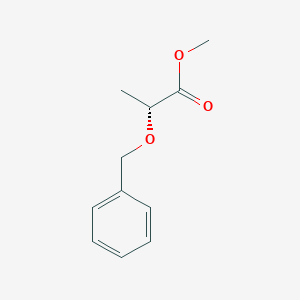

![molecular formula C26H21BN4O2 B029124 [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid CAS No. 143722-25-2](/img/structure/B29124.png)

[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related boronic acid compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of boronic acid groups to various aromatic and heteroaromatic rings. For example, efficient synthesis methods have been developed for conjugated thiadiazole hybrids through palladium-catalyzed cross-coupling of bromophenyl-thiadiazole with boronic acids, illustrating a common strategy that might be applicable to the synthesis of [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid (Wróblowska, Łapkowski, & Kudelko, 2015).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be characterized using X-ray crystallography, revealing the geometric arrangement of atoms within the molecule and the presence of any significant intramolecular or intermolecular interactions, such as hydrogen bonding. Studies on similar compounds, like isocyanide and ylidene complexes of boron, have detailed the structural aspects through X-ray crystallography, offering insights into how the structure might influence reactivity and properties (Tamm, Lügger, & Hahn, 1996).

Chemical Reactions and Properties

Boronic acids participate in various chemical reactions, leveraging their ability to form reversible covalent complexes with diols, amino acids, and other Lewis base donors. This reactivity is central to their use in Suzuki coupling reactions, where they act as partners to organohalides under palladium catalysis. The unique feature of forming reversible covalent bonds enables boronic acids to be used in molecular recognition and sensor applications (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).

Applications De Recherche Scientifique

- Scientific Field: Surface Chemistry

- Application Summary : This compound has been used in the functionalization of two types of substrates, hydrogenated SiO2-free silicon (Si–H) and gold . This is achieved by incorporating terminal alkynes into the chemical structure of persistent organic perchlorotriphenylmethyl (PTM) radicals .

- Methods of Application : The one-step functionalization of Si–H allows a light-triggered capacitance switch to be successfully achieved under electrochemical conditions . Additionally, the click reaction between the alkyne-terminated PTM radical and a ferrocene azide derivative leads to a multistate electrochemical switch .

- Results or Outcomes : The successful post-surface modification makes the self-assembled monolayers reported here an appealing platform to synthesize multifunctional systems grafted on surfaces .

Safety And Hazards

The safety information for “[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid” indicates that it is classified as an irritant . The hazard statements include H228 (flammable solid), H319 (causes serious eye irritation), and H302 (harmful if swallowed) . Precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P240 (ground/bond container and receiving equipment), P241 (use explosion-proof electrical/ventilating/lighting equipment), P280 (wear protective gloves/protective clothing/eye protection/face protection), P370+P378 (in case of fire: use dry sand, dry chemical or alcohol-resistant foam for extinction), P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed: call a poison center/doctor if you feel unwell), P330 (rinse mouth), P501 (dispose of contents/container to an approved waste disposal plant), P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (if eye irritation persists: get medical advice/attention) .

Propriétés

IUPAC Name |

[2-(2-trityltetrazol-5-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUCLSFLKKJFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433293 |

Source

|

| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | |

CAS RN |

143722-25-2 |

Source

|

| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143722-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

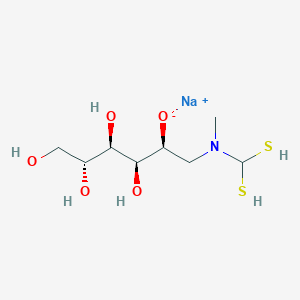

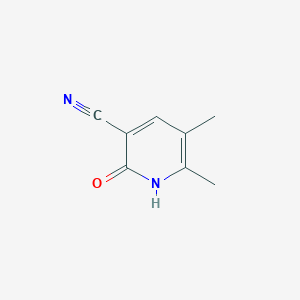

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)